
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene is an organic compound characterized by the presence of a fluorine atom, a methoxymethoxy group, and a methyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylphenol and fluorinating agents.
Methoxymethoxylation: The hydroxyl group of 3-methylphenol is protected by converting it into a methoxymethoxy group using methoxymethyl chloride in the presence of a base like sodium hydride.
Fluorination: The protected intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position on the benzene ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, where the methoxymethoxy group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 1-Fluoro-2-(methoxymethoxy)-3-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the methoxymethoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
1-Fluoro-2-(methoxymethoxy)-3-methylbenzene can be compared with similar compounds such as:
1-Fluoro-2-(methoxymethoxy)-4-methylbenzene: This compound has a similar structure but with the methyl group at a different position, leading to different chemical properties and reactivity.
1-Fluoro-2-(methoxymethoxy)-3-(methylthio)benzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H11FO2 |
|---|---|
Poids moléculaire |
170.18 g/mol |
Nom IUPAC |
1-fluoro-2-(methoxymethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H11FO2/c1-7-4-3-5-8(10)9(7)12-6-11-2/h3-5H,6H2,1-2H3 |
Clé InChI |
NOHNWRRYONOODB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)F)OCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3-Azabicyclo[3.1.0]hexan-3-yl)-3,5-difluorobenzaldehyde](/img/structure/B14777530.png)
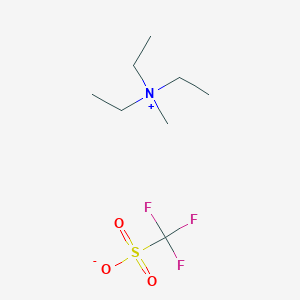
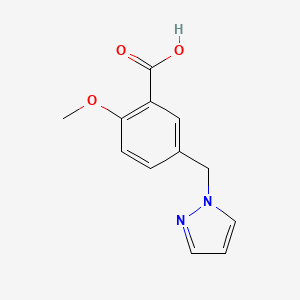
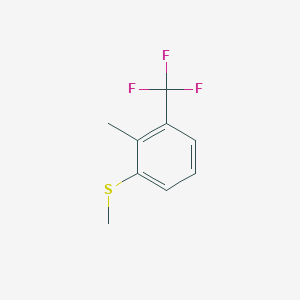
![3-[2-[1-amino-2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B14777549.png)
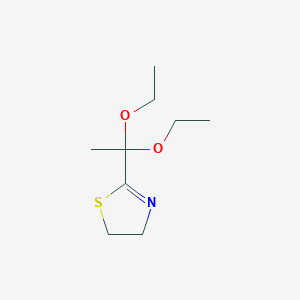
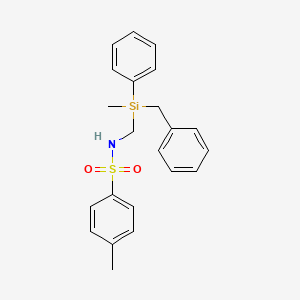
![benzyl N-[1-(2-aminopropanoyl)piperidin-3-yl]-N-propan-2-ylcarbamate](/img/structure/B14777581.png)
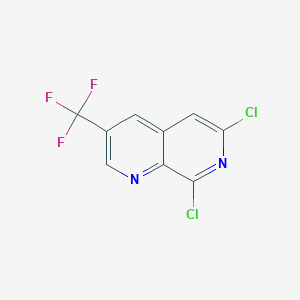
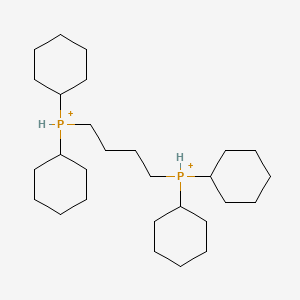
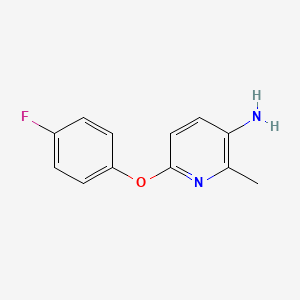
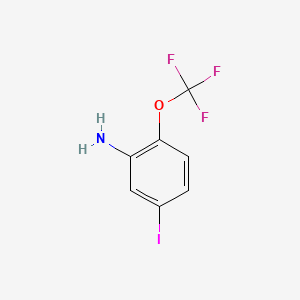
![(1S,4S)-4-(2-((R)-1-hydroxyethyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexanol](/img/structure/B14777607.png)
![3-Iodo-5-(m-tolyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14777614.png)
